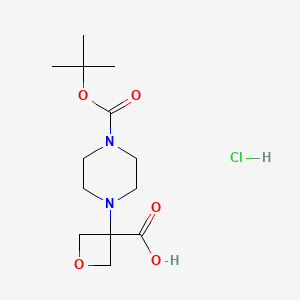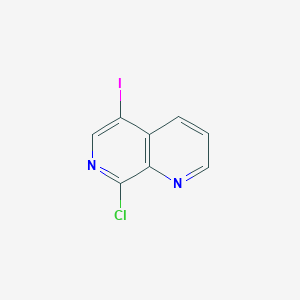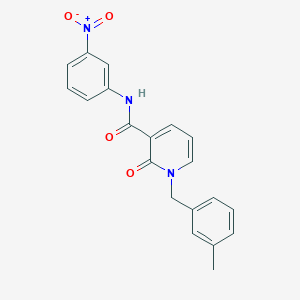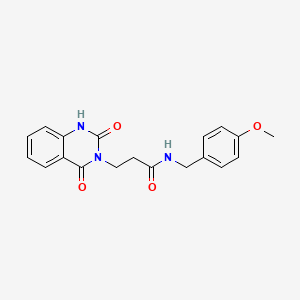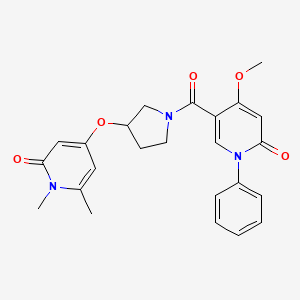
5-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C24H25N3O5 and its molecular weight is 435.48. The purity is usually 95%.
BenchChem offers high-quality 5-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Calcium Channel Antagonistic Properties
Research on derivatives of 1,4-dihydropyridine, which share structural similarities with the specified compound, suggests their potential as antiarrhythmic agents due to their Ca2+ antagonistic activity in L-type voltage-gated channels. This function is critical for the regulation of cardiovascular functions, indicating the compound's relevance in the development of cardiovascular drugs. The conformation influenced by hydrogen bonding, mimicking in vivo preferences, plays a crucial role in their efficacy (Holt & Caignan, 2000).
Structural and Optical Properties for Material Science
The study of pyridine derivatives, including those structurally related to the chemical , has shed light on their IR, UV–vis absorption, and fluorescence spectroscopy characteristics. These insights are invaluable for the development of materials with specific optical properties, potentially useful in photovoltaics, sensors, and optoelectronic devices. The effects of substituents on the emission spectra of these compounds have been detailed, contributing to a deeper understanding of their application in material science (Cetina et al., 2010).
Antimicrobial Activity
The synthesis and evaluation of novel 4-pyrrolidin-3-cyanopyridine derivatives, closely related to the compound in discussion, have revealed significant antimicrobial activity. These findings underscore the potential of such compounds in developing new antimicrobial agents, highlighting the importance of structural modifications on their bioactivity. The minimal inhibitory concentration values of these compounds against various bacteria underscore their potential in antimicrobial drug development (Bogdanowicz et al., 2013).
Anti-Cancer Potential
Investigations into the anti-cancer activities of certain dihydropyridine derivatives point towards the therapeutic potential of structurally similar compounds in oncology. The ability to inhibit cancer cell growth, alongside the synthesis of derivatives with enhanced bioactivity, paves the way for novel cancer treatments. This research area is particularly promising for the development of new therapeutic agents targeting specific cancer types (Abdel-fattah & Elsayed, 2009).
Physical and Chemical Characterization for Drug Development
The detailed physical and chemical characterization of dihydropyridine derivatives, including their densities, viscosities, and ultrasonic velocities in various solvents at different temperatures, provides a foundation for drug formulation and development. Understanding these parameters is crucial for predicting the behavior of these compounds in biological systems, aiding in the design of drug delivery systems and the optimization of pharmacokinetic properties (Baluja & Talaviya, 2016).
properties
IUPAC Name |
4-[1-(4-methoxy-6-oxo-1-phenylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-16-11-19(12-22(28)25(16)2)32-18-9-10-26(14-18)24(30)20-15-27(17-7-5-4-6-8-17)23(29)13-21(20)31-3/h4-8,11-13,15,18H,9-10,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPWPCFHSGCJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)C3=CN(C(=O)C=C3OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2626953.png)
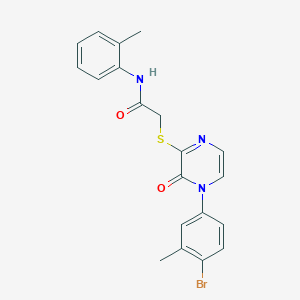
![1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2626957.png)
![N-[1-(2,2-Dimethyl-3H-1-benzofuran-5-yl)propyl]oxirane-2-carboxamide](/img/structure/B2626958.png)

![1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B2626960.png)


![(4-(3-Chlorophenyl)piperazin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B2626967.png)

